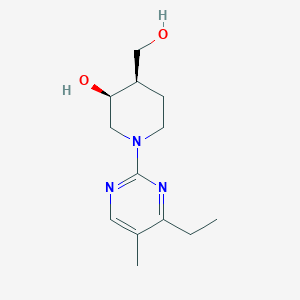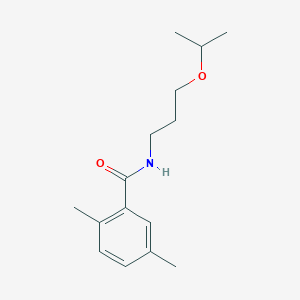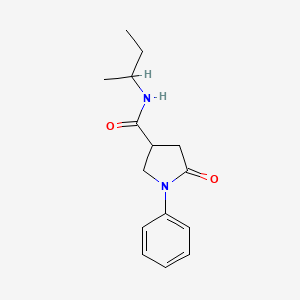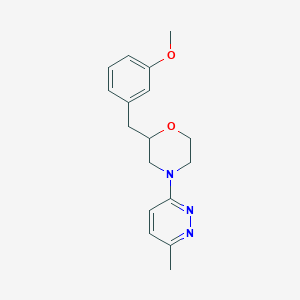![molecular formula C23H23N3O3 B5470634 N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5470634.png)
N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a naphthalene group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzodioxole and naphthalene derivatives, followed by their coupling with piperazine. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can be used to introduce different chemical functionalities. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUOROACETAMIDE
- N-(1,3-BENZODIOXOL-5-YL)-2-CHLOROACETAMIDE These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of benzodioxole, naphthalene, and piperazine moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-23(24-19-8-9-21-22(14-19)29-16-28-21)26-12-10-25(11-13-26)15-18-6-3-5-17-4-1-2-7-20(17)18/h1-9,14H,10-13,15-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLSBTUTXAXTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methylphenoxy)-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B5470553.png)

![2-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5470564.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}piperidine](/img/structure/B5470573.png)
![N-cyclopropyl-1'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5470578.png)

![3-[(3-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5470601.png)

![2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE](/img/structure/B5470628.png)
![2-[(1E)-2-(1-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5470631.png)
![5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5470646.png)

![5-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)-2-methylphenol hydrochloride](/img/structure/B5470659.png)

